Valnemulin Trifluoroacetic Acid Salt-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valnemulin Trifluoroacetic Acid Salt-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Valnemulin, a pleuromutilin antibiotic known for its effectiveness in inhibiting bacterial protein synthesis. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Preparation Methods
The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves several steps, starting with the preparation of Valnemulin Valnemulin is synthesized through a series of chemical reactions, including the modification of pleuromutilinIndustrial production methods typically involve controlled reaction conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Valnemulin Trifluoroacetic Acid Salt-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Valnemulin and its derivatives.
Biology: The compound is used in biological studies to investigate the metabolic pathways and interactions of Valnemulin in living organisms.
Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of Valnemulin, aiding in the development of new antibiotics.
Mechanism of Action
Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase enzyme in the 50S ribosomal subunit of bacteria, preventing the correct positioning of tRNA molecules and thus inhibiting peptide bond formation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:
Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action but different chemical structure.
Valnemulin: The non-labeled version of this compound, used in similar applications but without the benefits of stable isotope labeling
This compound stands out due to its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C31H52N2O5S |
---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19?,20-,22+,24+,25-,26-,29+,30?,31-/m0/s1/i6D3,7D3 |
InChI Key |
LLYYNOVSVPBRGV-ZYJNAGOASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.